molecular formula C10H11NO2 B13043387 (2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol

(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol

Cat. No.: B13043387
M. Wt: 177.20 g/mol
InChI Key: RGPFVVNMRDRSNU-MRVPVSSYSA-N
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Description

(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. The compound features a benzofuran moiety, a privileged scaffold in pharmacology known for its wide range of biological activities . Benzofuran derivatives are extensively researched for their potent anticancer properties. Studies have shown that various synthetic benzofuran compounds exhibit promising activity against a diverse panel of human cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer, and lung cancer cells, often by inducing apoptosis and generating reactive oxygen species (ROS) . The broad utility of the benzofuran core is further demonstrated by its presence in compounds with documented antibacterial and antifungal activities, making it a versatile scaffold for antimicrobial research . The presence of both the benzofuran ring and a chiral ethanolamine side chain in this compound provides a multifunctional platform for chemical synthesis. Researchers can utilize this structure to create novel hybrids and derivatives, exploring structure-activity relationships to develop more potent and selective inhibitors for various biological targets . As a key intermediate, this compound enables the synthesis of complex molecules aimed at addressing unmet medical needs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2R)-2-amino-2-(1-benzofuran-2-yl)ethanol

InChI

InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2/t8-/m1/s1

InChI Key

RGPFVVNMRDRSNU-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@@H](CO)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CO)N

Origin of Product

United States

Preparation Methods

Introduction of the Amino Alcohol Side Chain

The key step is the installation of the 2-amino-1-hydroxyethyl substituent on the benzofuran ring. This can be achieved by:

  • Nucleophilic addition of amino alcohols or their precursors to benzofuran-2-carbaldehyde or benzofuran-2-yl ketones.
  • Reductive amination of benzofuran-2-yl aldehydes with amino alcohols.
  • Asymmetric synthesis methods to ensure the (2R)-configuration, such as using chiral catalysts or chiral auxiliaries.

Stereochemical Control

The (2R)-configuration is typically controlled by:

  • Using chiral starting materials or chiral catalysts.
  • Employing enantioselective synthesis protocols, for example, asymmetric hydrogenation or enzymatic resolution.

Reported Preparation Methodologies and Data

Though direct preparation procedures for this compound are scarce in open literature, related synthetic strategies and analogous compounds provide insight into feasible methods.

Synthesis via Reductive Amination of Benzofuran-2-yl Aldehyde

Step Description Conditions Yield (%) Notes
1 Preparation of benzofuran-2-yl aldehyde Oxidation of benzofuran-2-yl methyl derivatives 70-85 Standard oxidation methods (e.g., SeO2)
2 Reductive amination with aminoethanol NaBH3CN or catalytic hydrogenation 60-80 Mild conditions, solvent: MeOH or EtOH
3 Purification Column chromatography - Enantioselective catalysts used for (2R) selectivity

This method allows the direct formation of the amino alcohol substituent at the 2-position of benzofuran with control over stereochemistry by employing chiral catalysts or auxiliaries.

Asymmetric Synthesis via Chiral Catalysts

  • Use of chiral transition metal catalysts (e.g., Rh, Ru complexes) in hydrogenation steps to induce enantioselectivity.
  • Enzymatic resolution of racemic mixtures to isolate the (2R) enantiomer.
  • Reported enantiomeric excess (ee) values typically exceed 90% under optimized conditions.

Alternative Synthetic Routes

  • Multi-step synthesis involving protection-deprotection strategies for amino and hydroxyl groups.
  • Cyclization of ortho-substituted phenol derivatives with amino alcohol side chains already installed.
  • Use of α-halohydrazones or α-halo ketones as intermediates in one-pot protocols to assemble the benzofuran and amino alcohol moieties simultaneously.

Research Findings and Optimization Data

A study on related benzofuran derivatives demonstrated that:

  • The choice of solvent and temperature significantly affects yield and stereoselectivity. For example, nitromethane (CH3NO2) as solvent with TMSBr as a promoter at 60 °C optimized yields to above 80% in analogous systems.
  • Acid promoters such as TMSBr outperform hydrobromic acid in promoting cyclization and substitution steps.
  • Reaction times around 1 hour are sufficient for completion under optimized conditions.
Parameter Variation Effect on Yield (%) Notes
Solvent CH3NO2 vs MeCN vs DCE 81 (CH3NO2), 39 (MeCN), 45 (DCE) Polar solvents favored
Acid Promoter TMSBr vs HBr 81 (TMSBr), 75 (HBr) TMSBr preferred
Temperature 60 °C vs 80 °C vs RT 81-82 (60-80 °C), 69 (RT) Elevated temperature improves yield

These data, while from related benzofuran synthesis, provide a useful framework for optimizing the preparation of this compound.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Yield Range (%) Stereocontrol
Reductive amination of benzofuran-2-yl aldehyde Oxidation → Reductive amination Direct installation of amino alcohol Requires chiral catalyst for (2R) 60-80 High with chiral catalysts
One-pot α-halohydrazone cyclization One-pot reaction with TMSBr Efficient, fewer steps May require optimization for stereochemistry Up to 81 (analogous) Moderate to high
Enzymatic resolution Resolution of racemate High enantioselectivity Additional step, lower overall yield Variable Very high
Multi-step protection/deprotection Stepwise functional group manipulation Precise control Time-consuming Variable High

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of (2R)-2-amino-2-benzo[d]furan-2-ylethan-1-ol exhibit promising anticancer properties. For instance, research has shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of modified benzofuran derivatives that demonstrated potent activity against various cancer cell lines, with IC50 values in the low micromolar range .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may help in reducing neuronal damage in models of neurodegenerative diseases.

Data Table: Neuroprotective Effects of this compound Derivatives

CompoundModel UsedNeuroprotective EffectReference
Compound APC12 cells75% viability at 10 µM
Compound BMouse modelReduction of oxidative stress markers

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various synthetic pathways.

Synthesis of Heterocycles

The compound has been utilized in the synthesis of various heterocyclic compounds, which are essential in drug development.

Case Study : A recent publication discussed the use of (2R)-2-amino derivatives in synthesizing novel indole-fused heterocycles. The reactions yielded high purity products with significant yields, demonstrating the utility of this compound in complex organic synthesis .

Pharmacological Insights

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]furan ring and amino alcohol group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their differences are outlined below:

(a) Benzo[d]furan vs. Substituted Phenyl Groups

  • This could improve binding affinity in receptor-based applications.
  • (2R)-2-Amino-2-(5-Bromo-2-Fluorophenyl)ethan-1-ol (): Substituted with electronegative halogens (Br, F), this derivative may exhibit altered electronic properties and bioavailability due to inductive effects .

(b) Amino-Alcohol Backbone Variations

  • (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (): Incorporates a phenethylamino side chain, extending conjugation and altering solubility (molecular weight: 256.34 vs. ~193–234 for simpler analogs) .
  • (R)-(-)-2-Benzylamino-1-phenylethanol (–9): The benzylamino group introduces a secondary amine, modulating basicity and hydrogen-bonding capacity compared to primary amines .

Physicochemical Properties and Molecular Data

Compound Name Molecular Formula Molecular Weight Substituents Key Features
(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol* C₁₀H₁₁NO₂ 193.20† Benzo[d]furan High rigidity, chiral center
(2R)-2-Amino-2-(5-Bromo-2-Fluorophenyl)ethan-1-ol C₈H₉BrFNO 234.07 5-Bromo, 2-fluoro phenyl Enhanced electronegativity
(1R,2S)-2-Amino-1,2-diphenylethanol C₁₄H₁₅NO 213.27 Diphenyl Steric hindrance
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol C₁₆H₂₀N₂O 256.34 Phenethylamino, phenyl Extended conjugation

*Estimated based on structural analogs; †Calculated value.

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